molecular formula C11H25N2P B14638713 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- CAS No. 55342-78-4

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-

Cat. No.: B14638713
CAS No.: 55342-78-4
M. Wt: 216.30 g/mol
InChI Key: JNZPAOFOCUDNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is a chemical compound known for its unique structure and properties. It is a member of the diazaphosphorine family, which contains both nitrogen and phosphorus atoms in its ring structure. This compound is often used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- typically involves the reaction of a phosphine with an azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphorines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is unique due to its specific substituents, which provide distinct reactivity and stability compared to other diazaphosphorines. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

CAS No.

55342-78-4

Molecular Formula

C11H25N2P

Molecular Weight

216.30 g/mol

IUPAC Name

1,3-ditert-butyl-1,3,2-diazaphosphinane

InChI

InChI=1S/C11H25N2P/c1-10(2,3)12-8-7-9-13(14-12)11(4,5)6/h14H,7-9H2,1-6H3

InChI Key

JNZPAOFOCUDNDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCN(P1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.